molecular formula C17H25N3O3 B278182 Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate

Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate

Cat. No. B278182
M. Wt: 319.4 g/mol
InChI Key: VSFGJUPJOLMBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate, also known as MBMPB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MBMPB is a small molecule that belongs to the class of benzamide derivatives and has a molecular weight of 382.48 g/mol.

Mechanism Of Action

The exact mechanism of action of Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate is not yet fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that play a crucial role in inflammation. Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate has also been reported to inhibit the activity of acetylcholinesterase (AChE) enzyme, which is responsible for the breakdown of acetylcholine neurotransmitter in the brain. This inhibition of AChE activity can lead to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate has also been reported to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes, which are responsible for the production of nitric oxide and prostaglandins, respectively. Additionally, Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate has been reported to improve cognitive function by increasing the concentration of acetylcholine in the brain.

Advantages And Limitations For Lab Experiments

One of the advantages of using Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate in lab experiments is its low molecular weight, which makes it easy to handle and administer. Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate has also shown good bioavailability and can easily cross the blood-brain barrier. However, one of the limitations of using Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions that can be explored for the potential therapeutic applications of Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate. One of the future directions is to investigate the efficacy of Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another future direction is to explore the potential of Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate in the treatment of inflammatory bowel disease (IBD) and other autoimmune disorders. Additionally, further studies are needed to understand the exact mechanism of action of Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate and its potential side effects.

Synthesis Methods

The synthesis of Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate involves the reaction of 4-methyl-1-piperazinecarboxylic acid with butyryl chloride in the presence of triethylamine to obtain 4-methyl-1-piperazinyl)butyric acid. The obtained acid is then coupled with 3-amino-4-methoxybenzoic acid using N,N'-carbonyldiimidazole as a coupling agent to form Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate.

Scientific Research Applications

Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate has shown promising results in various pre-clinical studies for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

Methyl 3-(butyrylamino)-4-(4-methyl-1-piperazinyl)benzoate

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

methyl 3-(butanoylamino)-4-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C17H25N3O3/c1-4-5-16(21)18-14-12-13(17(22)23-3)6-7-15(14)20-10-8-19(2)9-11-20/h6-7,12H,4-5,8-11H2,1-3H3,(H,18,21)

InChI Key

VSFGJUPJOLMBNO-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C

Origin of Product

United States

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